Trimu 5
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Overview
Description
Trimu 5, also known by its systematic IUPAC name L-Tyrosyl-N-{[(3-methylbutyl)amino]acetyl}-D-alaninamide, is a selective agonist of the μ2-opioid receptor and an antagonist of the μ1-opioid receptor . This compound is notable for its unique analgesic properties, which differ from those of conventional μ-opioid receptor agonists .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimu 5 involves multiple steps, starting with the preparation of L-tyrosine derivatives. The key steps include:
Protection of the amino group: This is typically achieved using a protecting group such as tert-butyloxycarbonyl (Boc).
Coupling reaction: The protected L-tyrosine is then coupled with N-{[(3-methylbutyl)amino]acetyl}-D-alaninamide using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. High-performance liquid chromatography (HPLC) is often employed for the purification of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group of the tyrosine residue.
Reduction: Reduction reactions may target the amide bonds within the molecule.
Substitution: Substitution reactions can occur at the amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amide derivatives.
Substitution: Various substituted amides or amino derivatives.
Scientific Research Applications
Trimu 5 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study opioid receptor interactions and to develop new analgesics.
Biology: Employed in research on pain mechanisms and gastrointestinal transit.
Medicine: Investigated for its potential use in pain management and as a treatment for opioid addiction.
Industry: Utilized in the development of new pharmaceuticals and in the study of receptor-ligand interactions
Mechanism of Action
Trimu 5 exerts its effects by selectively binding to the μ2-opioid receptor, where it acts as an agonist, and to the μ1-opioid receptor, where it acts as an antagonist . This dual action results in unique analgesic properties that differ from those of conventional μ-opioid receptor agonists. The activation of the μ2-opioid receptor leads to analgesia and inhibition of gastrointestinal transit .
Comparison with Similar Compounds
Morphine: A well-known μ-opioid receptor agonist.
DAMGO: A synthetic peptide that acts as a selective μ-opioid receptor agonist.
Endomorphin-1 and Endomorphin-2: Endogenous peptides that act on μ-opioid receptors
Comparison:
Uniqueness: Trimu 5 is unique in its dual action as a μ2-opioid receptor agonist and μ1-opioid receptor antagonist, which is not observed in the other compounds listed.
Analgesic Properties: While morphine and DAMGO are potent analgesics, this compound offers a different analgesic profile due to its selective receptor interactions.
Properties
CAS No. |
90815-77-3 |
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Molecular Formula |
C19H30N4O4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-[[2-(3-methylbutylamino)-2-oxoethyl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C19H30N4O4/c1-12(2)8-9-21-17(25)11-22-18(26)13(3)23-19(27)16(20)10-14-4-6-15(24)7-5-14/h4-7,12-13,16,24H,8-11,20H2,1-3H3,(H,21,25)(H,22,26)(H,23,27)/t13-,16+/m1/s1 |
InChI Key |
NFHMVLYHHDKJEK-CJNGLKHVSA-N |
SMILES |
CC(C)CCNCC(=O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)NCCC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C)CCNC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Synonyms |
TRIMU 5 TRIMU-5 Tyr-D-Ala-Gly-NH-(CH2)2CH(CH3)2 tyrosyl-D-alanyl-N-(3-methylbutyl)glycinamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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